N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
IUPAC Nomenclature
The systematic IUPAC name for this compound is N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide . This nomenclature specifies:
- A benzamide backbone substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl group.
- An aromatic amine group attached to a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety.
CAS Registry Number
The CAS Registry Number for the 3-(2,5-dioxopyrrolidin-1-yl) isomer is not explicitly provided in the available sources. For comparison, the 4-substituted analogue (N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide) is registered under CAS 313405-93-5.
Molecular Formula and Weight
The molecular formula is C25H17Cl2N2O3 , derived from its structural components:
- 25 carbon atoms (aromatic rings and pyrrolidinone).
- 17 hydrogen atoms .
- 2 chlorine atoms (one on the benzoyl group, one on the phenyl ring).
- 2 nitrogen atoms (amide and pyrrolidinone).
- 3 oxygen atoms (carbonyl groups).
The molecular weight is 470.32 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 25 | 12.01 | 300.25 |
| H | 17 | 1.008 | 17.14 |
| Cl | 2 | 35.45 | 70.90 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| Total | 470.32 |
Structural Classification
Benzamide Derivative
The compound belongs to the benzamide class , characterized by a benzene ring connected to an amide functional group. This classification is shared with pharmacologically active agents such as ispinesib (a kinesin spindle protein inhibitor).
Key Functional Groups
Chlorinated Aromatic Systems :
- Two chlorine atoms enhance lipophilicity and influence electronic properties.
- One chlorine at the 4-position of the phenyl ring.
- A second chlorine on the ortho-position of the benzoyl group.
2,5-Dioxopyrrolidin-1-yl Group :
- A five-membered lactam ring with two ketone oxygen atoms.
- Introduces hydrogen-bonding potential and conformational rigidity.
Benzamide Core :
- Provides a planar aromatic system for π-π interactions.
- The amide linkage (-NHCO-) enables hydrogen bonding with biological targets.
Structural Analogues
The structural versatility of benzamide derivatives allows for tailored interactions with biological targets, particularly in oncology and neurology.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUURRFWRTVADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzoyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form N-(4-chloro-2-chlorobenzoyl)aniline. The final step involves the reaction of this intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorinated benzoyl and phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide as an anticancer agent. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating strong cytotoxic effects .
2. Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant properties, with promising results in preclinical models. Research indicates that derivatives of this compound exhibit significant activity in reducing seizure frequency and severity.
- Case Study : A study utilizing the maximal electroshock (MES) model revealed that certain derivatives had ED50 values comparable to established anticonvulsants, suggesting a potential for clinical application in epilepsy management .
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Research Findings : In animal models of inflammation, administration of this compound resulted in a significant reduction of paw edema and levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Benzamide Backbones
Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and functional groups:
Key Observations :
- Chlorinated Aromatic Rings : The target compound’s dichlorinated structure contrasts with flutolanil’s trifluoromethyl group and inabenfide’s single chloro substituent. Chlorine atoms enhance lipophilicity and may improve membrane permeability compared to less halogenated analogs .
- 2,5-Dioxopyrrolidin-1-yl Group : This moiety is shared with compound 13 (), but in the target compound, it is directly attached to the benzamide rather than via a propyl linker. Direct attachment may reduce conformational flexibility but increase binding efficiency .
- Heterocyclic Variations : Compounds with furan () or triazole () rings demonstrate how heterocycles modulate solubility and target specificity. The target compound lacks heterocycles but compensates with chlorinated aromaticity .
Physicochemical Properties
While experimental data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Hydrogen Bonding : The 2,5-dioxopyrrolidin-1-yl group may improve binding to polar targets, similar to compound 13 (), which targets cyclophilin domains .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is . The compound features multiple functional groups, including amide and carbonyl functionalities, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of chlorine atoms in the benzoyl moiety enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Anti-inflammatory Effects : Research has shown that related benzophenone derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
- Antiallergic Properties : Benzophenone derivatives have been reported to act as antiallergic agents by blocking histamine release and modulating immune responses .
Research Findings
Several studies have investigated the biological activity of related compounds. Below is a summary table of key findings:
Case Studies
- Antimicrobial Efficacy : A study published in PMC highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzoyl group could enhance antimicrobial potency .
- Anti-inflammatory Activity : In a preclinical model, a related compound demonstrated a reduction in paw edema in rats, suggesting potential use in treating inflammatory conditions .
- Antiallergic Mechanism : Clinical trials involving benzophenone derivatives showed a marked decrease in symptoms associated with allergic rhinitis, supporting the hypothesis that these compounds can modulate immune responses effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
